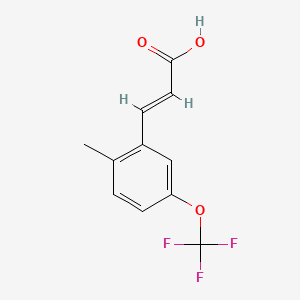

2-Methyl-5-(trifluoromethoxy)cinnamic acid

Description

Properties

IUPAC Name |

(E)-3-[2-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYBXYXIWXGYJQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-5-(trifluoromethoxy)cinnamic acid is a derivative of cinnamic acid, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.19 g/mol. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that cinnamic acid derivatives, including this compound, exhibit antimicrobial properties. A study evaluating various cinnamic acid derivatives found that compounds with trifluoromethyl substitutions showed enhanced activity against gram-positive bacteria and mycobacterial strains, demonstrating potential as effective antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in various cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For instance, it was found to inhibit cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Gastroprotective Effects

In animal models, cinnamic acid derivatives have been shown to protect against gastric lesions induced by ethanol and hydrochloric acid. Specifically, this compound demonstrated significant inhibition of gastric lesions, suggesting its potential use in treating gastric disorders . The mechanism appears to involve the modulation of gastric acid secretion and enhancement of mucosal defense mechanisms.

Enzyme Interaction

The biological effects of this compound are largely attributed to its interaction with specific enzymes and signaling pathways. It has been reported to inhibit certain kinases involved in cell signaling, thereby modulating cellular responses related to growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of cinnamic acid derivatives. Studies have shown that modifications at specific positions on the cinnamic acid backbone can enhance or diminish biological activity. The trifluoromethoxy group at position 5 has been associated with increased lipophilicity and improved interaction with biological targets .

Case Studies

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Cinnamic acid derivatives, including 2-Methyl-5-(trifluoromethoxy)cinnamic acid, have been recognized for their antimicrobial properties. Research indicates that these compounds can effectively combat bacterial infections, particularly against strains resistant to conventional antibiotics. For instance, derivatives have shown inhibitory effects against Mycobacterium marinum, a pathogen responsible for skin infections .

Anticancer Properties

Studies have demonstrated the potential of cinnamic acid derivatives in cancer treatment. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, their ability to modulate pathways involved in cell proliferation and survival makes them promising candidates for further development in anticancer therapies .

Agricultural Applications

Pesticidal Properties

The trifluoromethoxy group enhances the biological activity of cinnamic acid derivatives, making them effective as pesticides. Research has identified that such compounds can disrupt the growth of various plant pathogens, thereby offering a potential alternative to synthetic pesticides that may pose environmental risks .

Cosmetic Industry

Skin Conditioning Agents

Cinnamic acid derivatives are increasingly utilized in cosmetic formulations due to their skin-conditioning properties. They have been shown to possess antioxidant effects, which help mitigate oxidative stress on the skin. Additionally, compounds like this compound may contribute to skin lightening and anti-aging effects, making them valuable ingredients in skincare products .

Synthesis and Industrial Applications

Synthetic Intermediates

The synthesis of this compound can be achieved through various methods involving aldol reactions or condensation reactions with appropriate catalysts . The ability to produce this compound with high purity and yield makes it suitable for large-scale industrial applications.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-5-(trifluoromethoxy)cinnamic acid is best highlighted through comparisons with related cinnamic acid derivatives. Below is a detailed analysis of key analogs:

Structural Analogues and Physicochemical Properties

Key Observations:

- Substituent Effects : The trifluoromethoxy group (-OCF₃) in this compound provides greater steric bulk and electron-withdrawing effects compared to -CF₃ or -F substituents. This may enhance metabolic stability and receptor binding specificity .

- Solubility : The methyl group at position 2 likely reduces solubility compared to analogs with polar substituents (e.g., -OCH₃ in 2-methoxy-5-(trifluoromethyl)cinnamic acid) .

- Molecular Weight : Analogs with trifluoromethyl (-CF₃) groups generally have higher molecular weights than those with -OCF₃ or -F groups.

Antimicrobial Activity

Cinnamic acid derivatives are potent antimicrobial agents. For example:

- Anti-Tubercular Activity: Cinnamic acids with electron-withdrawing groups (e.g., -CF₃, -OCF₃) inhibit Mycobacterium tuberculosis at micromolar concentrations .

- Bacterial vs. Fungal Sensitivity : Cinnamic acids and esters are more effective against bacteria, while aldehydes target fungi . The carboxylic acid group in this compound may enhance antibacterial activity compared to esterified analogs.

Antiglycation Activity

Cinnamic acid derivatives inhibit advanced glycation end products (AGEs), which contribute to diabetic complications. In a bovine serum albumin/fructose model:

- Cinnamic acid itself showed the strongest AGE inhibition (63.36% at 1 mM) .

- Substituents like -CF₃ or -OCF₃ may alter this activity by modulating electron density or steric effects, though specific data for this compound are lacking.

Hair Growth Promotion

Cinnamic acid activates oxytocin receptors (OXTR) in dermal papilla cells, promoting hair growth . The trifluoromethoxy group in this compound could enhance OXTR binding affinity compared to non-halogenated analogs, though experimental validation is needed.

Preparation Methods

Starting Materials and Catalysts

- Substituted benzaldehyde : In the case of 2-Methyl-5-(trifluoromethoxy)cinnamic acid, the starting material would be 2-Methyl-5-(trifluoromethoxy)benzaldehyde.

- Aldehyde reagent : Acetaldehyde is commonly used for introducing the vinyl group of cinnamic acid derivatives.

- Base catalyst : Organic bases such as 1,8-diazabicycloundec-7-ene (DBU) are preferred due to their efficiency and ability to yield high-purity products.

- Solvent : Tetrahydrofuran (THF) or other organic solvents like methanol or methyl tertiary butyl ether (MTBE) are used to dissolve reactants and facilitate the reaction.

Reaction Conditions

- The aldol condensation is carried out at room temperature (20–25 °C) .

- The molar ratio of acetaldehyde to substituted benzaldehyde is typically 2.5:1 .

- The molar ratio of DBU to benzaldehyde ranges from 1:10 to 3:5 , with 1:5 being optimal.

- The reaction time is approximately 48 hours with continuous stirring.

- The progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

Work-up and Purification

- After completion, the reaction mixture is subjected to vacuum distillation at temperatures below 30 °C to remove excess acetaldehyde and solvent.

- The residue is then neutralized with diluted hydrochloric acid (1 mol/L) to a pH of 3–5.

- The product is extracted with dichloromethane .

- The organic phase is concentrated under reduced pressure to remove solvent.

- Final purification is achieved by vacuum rectification or recrystallization to yield a colorless oil or solid with purity exceeding 98% (confirmed by HPLC).

Summary of Key Parameters and Outcomes

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Benzaldehyde derivative | 2-Methyl-5-(trifluoromethoxy)benzaldehyde | Starting material |

| Acetaldehyde : Benzaldehyde | 2.5 : 1 molar ratio | Ensures complete condensation |

| Base catalyst (DBU) : Benzaldehyde | 1 : 5 molar ratio | Optimal for yield and purity |

| Solvent | Tetrahydrofuran (THF) | Alternative solvents: methanol, MTBE |

| Reaction temperature | 20–25 °C | Mild conditions |

| Reaction time | 48 hours | Monitored by HPLC |

| Purity of product | > 98% (HPLC) | High purity suitable for industrial use |

| Yield | ~75% | Efficient conversion |

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Multi-step Routes | One-step Aldol Condensation (Preferred) |

|---|---|---|

| Synthetic steps | Multiple (condensation, amide formation, reduction) | Single-step aldol condensation |

| Use of reagents | Red aluminum (expensive, difficult waste handling) | Organic base catalyst (DBU) |

| Reaction conditions | Harsh, complex | Mild, room temperature |

| Purity of final product | Often < 90% | > 98% |

| Yield | Lower overall | ~75% |

| Industrial scalability | Limited due to complexity and cost | High, suitable for large-scale production |

Research Findings and Notes

- The one-step aldol condensation using DBU as a catalyst in THF solvent is a robust and efficient method for synthesizing trifluoromethoxy-substituted cinnamic acids with high purity and yield.

- Attempts to use inorganic bases such as sodium carbonate or potassium carbonate result in no reaction, while strong inorganic bases like sodium hydroxide produce impurities and low purity products.

- Conventional organic bases such as pyridine, DMAP, or DABCO also yield lower purity products compared to DBU.

- The mild reaction conditions and short synthetic route reduce production costs and environmental impact, making this method industrially attractive.

- The purification steps involving neutralization and extraction are critical to achieving high purity.

- This method is adaptable to various substituted benzaldehydes, allowing for the synthesis of a range of cinnamic acid derivatives with trifluoromethoxy and methyl groups.

Example Experimental Procedure (Adapted)

| Step | Procedure Detail |

|---|---|

| 1. Setup | Add 17.41 g (0.1 mol) of 2-Methyl-5-(trifluoromethoxy)benzaldehyde to a 4-neck flask with 68 mL THF. |

| 2. Catalyst addition | Add 3.04 g (0.02 mol) DBU to the flask. |

| 3. Aldehyde addition | Add 11.01 g (0.25 mol) freshly distilled acetaldehyde dropwise with stirring. |

| 4. Reaction | Stir at 20–25 °C for 48 hours, monitor by HPLC until completion. |

| 5. Work-up | Remove excess acetaldehyde and solvent by vacuum distillation (<30 °C). |

| 6. Neutralization | Add 1 mol/L HCl to adjust pH to 3–5. |

| 7. Extraction | Extract product with dichloromethane, concentrate organic phase under reduced pressure. |

| 8. Purification | Vacuum distillation or recrystallization to obtain pure product. |

| 9. Outcome | Yield ~75%, purity >98% by HPLC. |

Q & A

Basic Research Questions

Q. How can 2-methyl-5-(trifluoromethoxy)cinnamic acid be synthesized, and what are critical reaction parameters?

- Methodology : Adapt the Perkin reaction (used for cinnamic acid derivatives) by substituting benzaldehyde with 2-methyl-5-(trifluoromethoxy)benzaldehyde. Key steps include:

- Condensation of the aldehyde with acetic anhydride in the presence of sodium acetate as a base catalyst .

- Optimization of temperature (typically 170–180°C for cinnamic acid derivatives) and reaction time (4–6 hours) to maximize yield.

- Purification via recrystallization using ethanol/water mixtures or column chromatography.

- Challenges : The trifluoromethoxy group may reduce reactivity due to electron-withdrawing effects, requiring extended reaction times or elevated temperatures.

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. The trifluoromethoxy group will show distinct F NMR signals at ~−55 to −60 ppm .

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks and fragmentation patterns.

- Purity Assessment :

- HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Test solubility incrementally in ethanol, methanol, or THF for reaction compatibility .

- Stability :

- Store at −20°C under inert atmosphere to prevent hydrolysis of the trifluoromethoxy group.

- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence bioactivity compared to other cinnamic acid derivatives?

- Mechanistic Insight :

- The trifluoromethoxy group enhances metabolic stability and lipophilicity, potentially improving membrane permeability. Compare IC values in enzyme inhibition assays (e.g., cyclooxygenase or tyrosinase) against non-fluorinated analogs .

- Use molecular docking (UCSF Chimera ) to model interactions with target proteins (e.g., binding affinity to inflammatory mediators).

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Workflow :

Perform density functional theory (DFT) calculations to optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps).

Conduct molecular dynamics simulations to assess stability in biological membranes .

Use QSAR models to predict ADMET profiles and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

- Case Study : If yields vary across studies:

- Replicate reactions under controlled conditions (e.g., anhydrous solvents, strict temperature control).

- Analyze byproducts via GC-MS to identify competing pathways (e.g., decarboxylation or esterification) .

Q. How can regioselective functionalization of the cinnamic acid backbone be achieved?

- Approach :

- Use protecting groups (e.g., tert-butyldimethylsilyl for carboxylic acid) to direct electrophilic substitution to the 5-position.

- Employ cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids ) to introduce aryl/heteroaryl groups at specific positions.

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Segregate halogenated waste for incineration .

Q. How to optimize reaction conditions for scale-up synthesis?

- Process Parameters :

- Conduct Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent ratios.

- Use flow chemistry to enhance heat transfer and reduce reaction times for exothermic steps .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.